molecular formula C14H16N2 B12514759 2-(4-(tert-Butyl)phenyl)pyrimidine

2-(4-(tert-Butyl)phenyl)pyrimidine

Cat. No.: B12514759
M. Wt: 212.29 g/mol
InChI Key: BTPIWQOYJUHAQE-UHFFFAOYSA-N
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Description

2-(4-(tert-Butyl)phenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a tert-butylphenyl group. Pyrimidines are a class of organic compounds that are widely recognized for their presence in nucleic acids and various pharmaceuticals. The tert-butyl group adds steric bulk, which can influence the compound’s reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(tert-Butyl)phenyl)pyrimidine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a boronic acid derivative of 4-(tert-butyl)phenyl with a halogenated pyrimidine under mild conditions . The reaction typically requires a base such as potassium carbonate and is conducted in an organic solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(4-(tert-Butyl)phenyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different chemical and biological properties.

Scientific Research Applications

2-(4-(tert-Butyl)phenyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butyl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s binding affinity by providing steric hindrance and hydrophobic interactions. The pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-(4-(tert-Butyl)phenyl)pyrimidine is unique due to its specific substitution pattern, which provides a balance between steric hindrance and electronic effects. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

2-(4-tert-butylphenyl)pyrimidine

InChI

InChI=1S/C14H16N2/c1-14(2,3)12-7-5-11(6-8-12)13-15-9-4-10-16-13/h4-10H,1-3H3

InChI Key

BTPIWQOYJUHAQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC=CC=N2

Origin of Product

United States

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